![molecular formula C6H15Br2N B1214243 3-Bromo-N,N,N-trimethylpropan-1-aminium bromide CAS No. 3779-42-8](/img/structure/B1214243.png)
3-Bromo-N,N,N-trimethylpropan-1-aminium bromide
Overview
Description
3-Bromo-N,N,N-trimethylpropan-1-aminium bromide is a quaternary ammonium compound with a bromide counterion. Such compounds are known for their diverse applications in organic synthesis, material science, and as phase transfer catalysts. They are interesting due to their ionic nature and structural diversity.
Synthesis Analysis
The synthesis of quaternary ammonium bromides typically involves the alkylation of tertiary amines with alkyl bromides. A specific method for synthesizing compounds similar to this compound involves reacting fatty alcohols with epichlorohydrin under alkaline conditions, followed by quaternization with methyl bromide (Wei Xi-lian, 2013).
Molecular Structure Analysis
The molecular structure of quaternary ammonium bromides can be elucidated using single crystal X-ray diffraction methods. For instance, compounds with a similar structure have been shown to form double molecular layers consisting of crossing linear alkyl chains, quaternary amine cations, and bromide ions. These compounds exhibit thermotropic smectic liquid crystal properties (Wei Xi-lian, 2013).
Chemical Reactions and Properties
Quaternary ammonium bromides participate in a variety of chemical reactions, including phase transfer catalysis, where they facilitate the transfer of a reactant from one phase into another where the reaction occurs. They are also involved in palladium-catalyzed amination of aryl bromides and chlorides, indicating their utility in forming C-N bonds at room temperature (J. Hartwig et al., 1999).
Scientific Research Applications
1. pH Sensing
A derivative of 3-Bromo-N,N,N-trimethylpropan-1-aminium bromide has been developed as a highly water-soluble fluorescent and colorimetric pH probe. This probe, known as BTABr, is synthesized through a condensation reaction involving benzothiazole-2-carbohydrazide and shows exceptional solubility in water. It demonstrates utility in monitoring acidic and alkaline solutions, with a reversible color/fluorescence change at neutral pH. This makes it a potential candidate for real-time pH sensing in various applications, including intracellular pH imaging (Diana, Caruso, Tuzi, & Panunzi, 2020).
2. Molecular and Crystal Structure Analysis
The compound's structure has been analyzed in detail, providing insights into its molecular and crystal configurations. This research contributes to understanding the chemical and physical properties of this compound and its derivatives (Wickramasinhage, McAdam, Hanton, Moratti, & Simpson, 2019).
3. Synthesis of Organic Compounds
This chemical is instrumental in the synthesis of various organic compounds, such as (R)-GABOB and (R)-Carnitine Hydrochloride. These syntheses involve enzymatic resolutions and chemical reactions that highlight the versatility of this compound in organic chemistry (Kamal, Khanna, & Krishnaji, 2007).
4. Application in Surface Science
In the field of surface science, derivatives of this compound have been utilized in studying adsorption and aggregation properties. This research provides insights into the behavior of surfactants, which is crucial for applications in detergents, emulsions, and other colloidal systems (Yoshimura, Kusano, Iwase, Shibayama, Ogawa, & Kurata, 2012).
5. Exploration of Reaction Pathways
Studies involving this compound have provided valuable insights into various reaction pathways, including bromo-amination processes. This research is fundamental in understanding chemical reactions and developing new synthetic methods (Moriyama, Izumisawa, & Togo, 2011).
6. Use in Photovoltaic Properties
The compound and its derivatives have been investigated for their impact on photovoltaic properties, particularly as a cathode buffer layer in polymer solar cells. This research contributes to the development of more efficient and stable solar energy technologies (Do, Hong, Ha, Lim, Won, & Kim, 2014).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
3-Bromo-N,N,N-trimethylpropan-1-aminium bromide, also known as (3-Bromopropyl)trimethylammonium bromide, is a quaternary ammonium salt . It is primarily used in organic chemistry for the synthesis of hydrophilic-hydrophobic block copolymers . The primary targets of this compound are the reactants involved in the synthesis of these copolymers .
Mode of Action
The compound acts as a surfactant and a phase transfer catalyst in organic synthesis . It facilitates the transfer of reactants between immiscible phases, thereby promoting the reaction . Additionally, it can interact with its targets to form hydrophilic-hydrophobic block copolymers .
Biochemical Pathways
The compound is involved in the synthesis of hydrophilic-hydrophobic block copolymers . These copolymers have various applications, including the creation of anion exchange membranes . The compound’s action affects the pathways involved in the synthesis of these copolymers .
Pharmacokinetics
Like other quaternary ammonium compounds, it is likely to have low bioavailability due to its charged nature .
Result of Action
The compound’s action results in the synthesis of hydrophilic-hydrophobic block copolymers . These copolymers can be used to create anion exchange membranes . Additionally, the compound can be used as a surfactant in the synthesis of ultrathin nano scrolls .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of its action as a phase transfer catalyst can be affected by the polarity of the solvent . Furthermore, its stability and efficacy can be influenced by factors such as temperature and pH .
properties
IUPAC Name |
3-bromopropyl(trimethyl)azanium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15BrN.BrH/c1-8(2,3)6-4-5-7;/h4-6H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZGNZHUGJAKKT-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCBr.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20958832 | |
Record name | 3-Bromo-N,N,N-trimethylpropan-1-aminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20958832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3779-42-8 | |
Record name | 1-Propanaminium, 3-bromo-N,N,N-trimethyl-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3779-42-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromopropyltrimethylammonium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003779428 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3779-42-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114234 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Bromo-N,N,N-trimethylpropan-1-aminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20958832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-N,N,N-trimethylpropan-1-aminium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.145 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 3-Bromo-N,N,N-trimethylpropan-1-aminium bromide used in material science?
A1: this compound serves as a key reagent in developing anion exchange membranes (AEMs) for applications like water electrolysis. It acts as a grafting agent, introducing quaternary ammonium groups onto polymer backbones. [] These groups provide the membrane with the necessary ion-conducting properties. For instance, researchers successfully grafted it onto poly(carbazole) to create AEMs with high hydroxide ion conductivity and improved alkaline stability. []
Q2: Are there any challenges in using this compound for material modification?
A2: Yes, achieving a high degree of grafting with this compound can be challenging. The proximity of the bromide and ammonium groups can lead to competition between substitution and elimination reactions. [] This competition arises due to the increased acidity of the β-hydrogen. In some cases, this can limit the grafting efficiency, as observed in the synthesis of PDPC-3QA, where only 60% grafting was achieved. []
Q3: Beyond material science, what other research areas utilize this compound?
A3: this compound plays a significant role in synthesizing permanently biocidal materials. Researchers have employed it to introduce quaternary ammonium salt (QAS) groups onto chitosan. [] This modification imparts inherent antimicrobial properties to the chitosan, making it effective against both Gram-negative and Gram-positive bacteria. []
Q4: How does the structure of this compound contribute to its applications?
A4: The structure of this compound is crucial for its functionality. It features a reactive bromide group allowing for nucleophilic substitution reactions. This reactivity enables its use in grafting reactions to modify polymers. [] Additionally, the presence of the quaternary ammonium group imparts a permanent positive charge, beneficial for creating ion-conducting materials and antimicrobial surfaces. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.